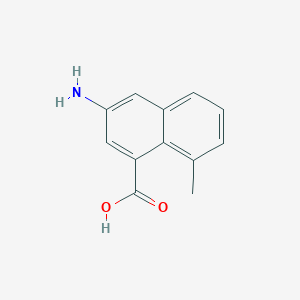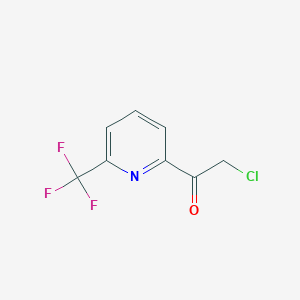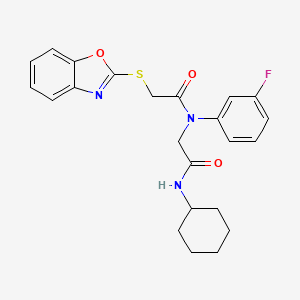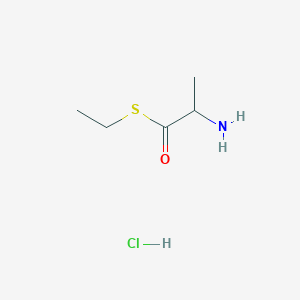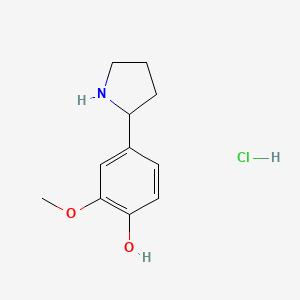
2-Methoxy-4-(pyrrolidin-2-yl)phenol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxy-4-(pyrrolidin-2-yl)phenol hydrochloride is a chemical compound that features a methoxy group, a pyrrolidine ring, and a phenol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-(pyrrolidin-2-yl)phenol hydrochloride typically involves the formation of the pyrrolidine ring followed by its attachment to the phenol moiety. One common method involves the reaction of 2-chloro-4-methoxyphenol with pyrrolidine under reflux conditions in the presence of a suitable base. The reaction is usually carried out in an organic solvent such as acetone .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Methoxy-4-(pyrrolidin-2-yl)phenol hydrochloride can undergo various chemical reactions, including:
Oxidation: The phenol moiety can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles in the presence of catalysts.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Alcohols and related derivatives.
Substitution: Various substituted phenols depending on the reagents used.
Aplicaciones Científicas De Investigación
2-Methoxy-4-(pyrrolidin-2-yl)phenol hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Methoxy-4-(pyrrolidin-2-yl)phenol hydrochloride involves its interaction with specific molecular targets. The pyrrolidine ring can interact with proteins and enzymes, potentially inhibiting their activity. The phenol moiety may also contribute to the compound’s biological effects by interacting with cellular receptors and signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
2-Methoxy-4-(1-propenyl)phenol: Similar structure but with a propenyl group instead of a pyrrolidine ring.
2-Methoxy-5-(1-propenyl)phenol: Another similar compound with a different substitution pattern.
Uniqueness
2-Methoxy-4-(pyrrolidin-2-yl)phenol hydrochloride is unique due to the presence of the pyrrolidine ring, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry.
Propiedades
Fórmula molecular |
C11H16ClNO2 |
|---|---|
Peso molecular |
229.70 g/mol |
Nombre IUPAC |
2-methoxy-4-pyrrolidin-2-ylphenol;hydrochloride |
InChI |
InChI=1S/C11H15NO2.ClH/c1-14-11-7-8(4-5-10(11)13)9-3-2-6-12-9;/h4-5,7,9,12-13H,2-3,6H2,1H3;1H |
Clave InChI |
PDGDRUTWOTYMJW-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1)C2CCCN2)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


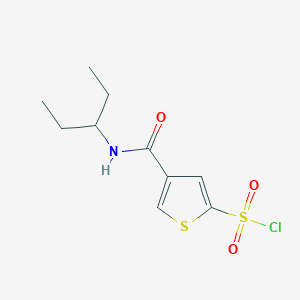
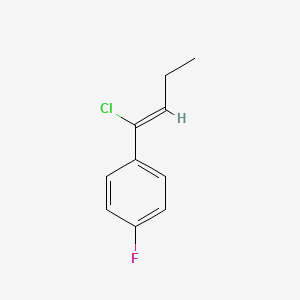
![[(2R,3R,4R,5R)-5-acetamido-2,3,4-trihydroxy-6-oxohexyl] dihydrogen phosphate](/img/structure/B12838487.png)
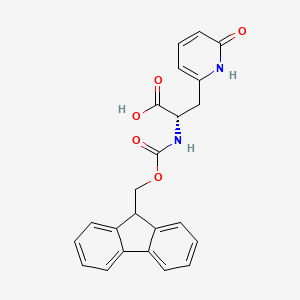
![Chloroform;tridecacyclo[24.20.2.02,25.04,45.07,44.09,42.010,39.012,37.015,36.017,34.018,31.020,29.023,28]octatetraconta-1(46),2(25),3,5,7,9,11,13,15,17,19,21,23,26,28,30,32,34,36,38,40,42,44,47-tetracosaene](/img/structure/B12838496.png)
